Cas no 2044711-52-4 ((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid)

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid structure
2044711-52-4 structure
商品名:(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid
CAS番号:2044711-52-4
MF:C19H16F3NO4
メガワット:379.329855918884
MDL:MFCD30543425
CID:4635018

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid 化学的及び物理的性質

名前と識別子

    • (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid
    • (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoicacid
    • (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid
    • (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-butyric acid
    • MDL: MFCD30543425
    • インチ: 1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m1/s1
    • InChIKey: CHNDOSLXDQUFJI-MRXNPFEDSA-N
    • ほほえんだ: FC(C[C@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 532
  • トポロジー分子極性表面積: 75.6
  • 疎水性パラメータ計算基準値(XlogP): 4.2

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB555770-100 mg
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid, 95%; .
2044711-52-4 95%
100MG
€435.70 2023-04-13
eNovation Chemicals LLC
Y1126213-5g
(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-butyric acid
2044711-52-4 95%
5g
$11115 2024-07-28
eNovation Chemicals LLC
Y1000495-1g
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid
2044711-52-4 95%
1g
$760 2024-08-02
Enamine
EN300-7232306-0.25g
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanoic acid
2044711-52-4
0.25g
$2889.0 2023-05-29
Enamine
EN300-7232306-2.5g
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanoic acid
2044711-52-4
2.5g
$6155.0 2023-05-29
eNovation Chemicals LLC
Y1126213-500mg
(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-butyric acid
2044711-52-4 95%
500mg
$2105 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R1117-1g
(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-butyric acid
2044711-52-4 96%
1g
¥8726.45 2024-04-19
Ambeed
A590039-1g
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid
2044711-52-4 97%
1g
$326.0 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R1117-500mg
(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-butyric acid
2044711-52-4 96%
500mg
¥6103.27 2024-04-19
eNovation Chemicals LLC
Y1000495-5g
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid
2044711-52-4 95%
5g
$1000 2025-02-24

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid 関連文献

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acidに関する追加情報

Introduction to (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic Acid

The compound with CAS No. 2044711-52-4, commonly referred to as (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid, is a highly specialized organic molecule with significant applications in the field of organic synthesis and drug development. This compound is particularly notable for its unique structure, which combines a fluorenylmethyloxycarbonyl (Fmoc) group with a trifluoromethyl-substituted butanoic acid moiety. The Fmoc group is a well-known protecting group in peptide synthesis, and its presence in this compound underscores its potential utility in the construction of complex peptide sequences and other bioactive molecules.

Recent advancements in chemical synthesis have further highlighted the versatility of this compound. Researchers have explored its use in the development of novel therapeutic agents, particularly in the context of fluorinated compounds. The trifluoromethyl group attached to the butanoic acid backbone not only enhances the compound's stability but also imparts unique pharmacokinetic properties. Studies have shown that such fluorinated compounds exhibit improved bioavailability and metabolic stability, making them promising candidates for drug discovery efforts.

The stereochemistry of this compound is another critical aspect of its functionality. The (R)-configuration at the second carbon atom ensures specific interactions within biological systems, which is crucial for designing molecules with high selectivity and efficacy. This stereochemical specificity has been leveraged in recent studies to develop enantioselective catalysts and chiral building blocks for asymmetric synthesis.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. The use of Fmoc as a protecting group facilitates efficient deprotection under mild conditions, making it ideal for multi-step synthesis workflows. Recent research has also focused on optimizing the synthesis of this compound to improve yield and reduce production costs, thereby enhancing its scalability for industrial applications.

The application of this compound extends beyond traditional organic synthesis. It has been employed as an intermediate in the preparation of fluorinated pharmaceuticals and agrochemicals. For instance, its use in the development of herbicides with enhanced efficacy has been reported in several studies. Additionally, the compound's ability to act as a chiral auxiliary has been explored in asymmetric catalysis, further broadening its utility in modern chemical research.

From an analytical standpoint, this compound can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into its molecular structure and purity, ensuring high-quality standards for downstream applications. Recent advancements in analytical chemistry have also enabled more precise quantification of this compound in complex matrices, which is essential for its use in pharmacokinetic studies.

In conclusion, (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid represents a valuable tool in contemporary organic chemistry. Its unique structure, combined with advancements in synthetic and analytical techniques, positions it as a key player in the development of novel bioactive molecules. As research continues to uncover new applications for this compound, its significance within the scientific community is expected to grow further.

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(CAS:2044711-52-4)(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid
A1145887
清らかである:99%
はかる:1g
価格 ($):293.0